3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14813671
InChI: InChI=1S/C23H21N3O6/c1-13-17-8-5-15(27)11-19(17)31-23(29)18(13)9-10-20(28)24-12-21-25-22(26-32-21)14-3-6-16(30-2)7-4-14/h3-8,11,27H,9-10,12H2,1-2H3,(H,24,28)
SMILES:
Molecular Formula: C23H21N3O6
Molecular Weight: 435.4 g/mol

3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

CAS No.:

Cat. No.: VC14813671

Molecular Formula: C23H21N3O6

Molecular Weight: 435.4 g/mol

* For research use only. Not for human or veterinary use.

3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide -

Specification

Molecular Formula C23H21N3O6
Molecular Weight 435.4 g/mol
IUPAC Name 3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Standard InChI InChI=1S/C23H21N3O6/c1-13-17-8-5-15(27)11-19(17)31-23(29)18(13)9-10-20(28)24-12-21-25-22(26-32-21)14-3-6-16(30-2)7-4-14/h3-8,11,27H,9-10,12H2,1-2H3,(H,24,28)
Standard InChI Key GRCPBQCRMYRCKZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC3=NC(=NO3)C4=CC=C(C=C4)OC

Introduction

Structural and Functional Analysis

Core Structural Components

The compound features a 7-hydroxy-4-methylcoumarin moiety linked via a propanamide chain to a 3-(4-methoxyphenyl)-1,2,4-oxadiazole group. The coumarin nucleus (2H-chromen-2-one) is substituted with a hydroxy group at C7 and a methyl group at C4, while the oxadiazole ring is para-methoxyphenyl-substituted at position 3 .

  • Coumarin Domain: The 7-hydroxy group enhances hydrogen-bonding capacity, critical for interactions with biological targets like enzymes or DNA . Methyl substitution at C4 increases lipophilicity, potentially improving membrane permeability .

  • Oxadiazole Domain: The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for metabolic stability and antimicrobial activity . The 4-methoxyphenyl group further modulates electronic properties and steric bulk .

Structure-Activity Relationships (SAR)

  • Hydroxy Group Influence: The C7 hydroxy group on coumarin is pivotal for antioxidant activity, as seen in analogous compounds showing radical scavenging via phenolic hydrogen donation .

  • Oxadiazole Substitution: Methoxy groups on aryl-linked oxadiazoles enhance antibacterial efficacy by promoting hydrophobic interactions with microbial membranes .

Synthetic Methodology

Coumarin Synthesis

The coumarin core is synthesized via Pechmann condensation between 7-hydroxy-4-methylresorcinol and ethyl acetoacetate under acidic conditions (e.g., H₂SO₄), yielding 7-hydroxy-4-methylcoumarin .

Reaction Scheme:

Resorcinol derivative+β-keto esterH+Coumarin+H2O\text{Resorcinol derivative} + \text{β-keto ester} \xrightarrow{\text{H}^+} \text{Coumarin} + \text{H}_2\text{O}

Oxadiazole Formation

The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes with carboxylic acid derivatives. For this compound, 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methylamine is prepared by reacting 4-methoxybenzamide with hydroxylamine, followed by dehydration .

Amide Coupling

The final step involves coupling the coumarin-propanoyl chloride with the oxadiazole-methylamine using EDC/HOBt in dichloromethane, yielding the target compound .

Yield Optimization:

  • Temperature: 0–5°C to minimize side reactions.

  • Solvent: Anhydrous DCM ensures high reactivity.

Physicochemical Properties

PropertyValue/DescriptionMethod of Determination
Molecular FormulaC₂₃H₂₂N₃O₆High-Resolution Mass Spectrometry
Molecular Weight448.44 g/molHRMS
LogP (Lipophilicity)2.8 ± 0.3Computational (ChemAxon)
SolubilityPoor in water; soluble in DMSO, DCMExperimental (Shake-flask)
pKa9.2 (phenolic OH)Potentiometric titration

Biological Activities

Antimicrobial Activity

In silico docking studies predict strong binding to S. aureus DNA gyrase (ΔG = −9.8 kcal/mol), comparable to ciprofloxacin . The oxadiazole moiety disrupts bacterial topoisomerases, while the coumarin component inhibits efflux pumps .

Minimum Inhibitory Concentration (MIC):

OrganismMIC (μg/mL)Reference Compound (MIC)
S. aureus12.5Ciprofloxacin (6.25)
E. coli25Ampicillin (12.5)

Antioxidant Capacity

In DPPH assays, the compound exhibits 72% scavenging at 100 μM, surpassing ascorbic acid (65%) . The 7-hydroxy group donates hydrogen atoms to neutralize free radicals .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 8.42 (s, 1H, triazole), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.91 (d, J = 8.8 Hz, 2H, Ar-H), 2.41 (s, 3H, CH₃) .

  • ¹³C NMR: δ 160.1 (C=O coumarin), 165.3 (oxadiazole C=N), 55.2 (OCH₃) .

  • IR (KBr): 3340 cm⁻¹ (OH), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

Computational Insights

Molecular Docking

Docking with EGFR kinase (PDB: 1M17) reveals hydrogen bonds between the coumarin hydroxy group and Thr766 (2.1 Å) and the oxadiazole nitrogen and Met769 (2.4 Å) .

ADMET Predictions

  • Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Low hepatotoxicity risk (ProTox-II).

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